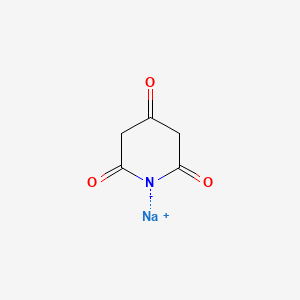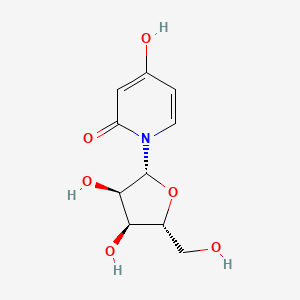
D-ガラクトース-4-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Galactose-4-d is an aldohexose that serves as an energy source and a crucial element in glycolipids and glycoproteins . It undergoes enzymatic conversion into D-glucose for metabolism or polysaccharide storage, representing a C-4 epimer of glucose .
Synthesis Analysis
An efficient two-step protocol has been developed to access a diethanolamine (DEA) boronate ester derivative of monosaccharide D-galactose . The starting material is 1,2:5,6-di- -isopropylidene-α-d-glucofuranose .Molecular Structure Analysis
The molecular structure of D-Galactose-4-d can be found in various databases .Chemical Reactions Analysis
D-Galactose-4-d undergoes various chemical reactions. For instance, UDP-galactose 4-epimerase catalyzes the interconversion of UDP-galactose and UDP-glucose during normal galactose metabolism . A key structural feature in the proposed reaction mechanism for the enzyme is the rotation of a 4′-ketopyranose intermediate within the active site pocket .Physical and Chemical Properties Analysis
D-Galactose-4-d has a molecular weight of 181.16 g/mol . It is a C4 epimer of glucose and is easily soluble in water and slightly soluble in ethanol and glycerol .科学的研究の応用
バイオマス燃料生産
D-ガラクトースは自然界に存在する豊富な炭水化物モノマーであり、大型藻類、植物、および乳製品廃棄物に広く存在しています . バイオマス燃料生産の原料として有用です . ガラクトースの利用のためのバイオテクノロジープロセスには、微生物発酵と、ガラクトース豊富なバイオマスからの酵素触媒変換が含まれます .
低カロリー甘味料生産
D-ガラクトースは、低カロリー甘味料生産の原料としての可能性から、ますます注目を集めています . D-タガトースは、砂糖に代わる有望な低カロリー甘味料です . 最近の研究では、D-ガラクトースからD-タガトースへの生体変換を改善するために、L-アラビノースイソメラーゼの特性解析と遺伝子改変に焦点を当てています .
薬物送達
D-ガラクトースは、その独特の特性と特定の細胞受容体との相互作用により、薬物送達の強力な足場として研究されてきました . ガラクトースは、肝細胞、マクロファージ、特定のがん細胞など、ガラクトース受容体を発現する細胞を選択的に標的にするリガンドとして機能します .
診断
ガラクトース排除能力検査などのガラクトースに基づく診断検査は、肝機能を評価し、肝臓病や肝機能予備能を評価するために使用されます .
セラノスティクス
作用機序
Target of Action
D-Galactose-4-d, a simple natural compound, primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Mode of Action
D-Galactose-4-d interacts with its targets by binding to galactose receptors on the cell surface . This interaction facilitates the cellular uptake of the compound, thereby enhancing its delivery to the target cells . Due to its size, it can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .
Biochemical Pathways
D-Galactose-4-d is involved in the Leloir pathway, a series of enzymatic reactions that convert galactose to glucose-1-phosphate (G1P), a more metabolically useful compound . This pathway involves several enzymes, including galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4 epimerase . The conversion of galactose to glucose-1-phosphate allows it to enter glycolysis, a crucial metabolic pathway for energy production .
Pharmacokinetics
The pharmacokinetics of D-Galactose-4-d involve its absorption, distribution, metabolism, and excretion (ADME). Galactose-based nanoformulations have been developed to enhance the bioavailability of the compound . These formulations increase the half-life and mean residence time of the compound in the liver, while reducing these parameters in the plasma . This suggests that D-Galactose-4-d is primarily distributed to the liver, where it exerts its effects .
Result of Action
The action of D-Galactose-4-d results in various molecular and cellular effects. It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of harmful bacteria . It also generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative . Furthermore, D-Galactose-4-d can induce oxidative stress, leading to aging and functional deterioration .
Action Environment
The action, efficacy, and stability of D-Galactose-4-d can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as reactive oxygen species . Additionally, the pH and temperature of the environment can impact the stability and efficacy of D-Galactose-4-d
将来の方向性
D-Galactose-4-d has been used in various studies related to ageing and age-related diseases . It has been suggested that using a mild model of D-galactose administration could simulate the point where oxidative stress starts to overwhelm the endogenous antioxidant response and where a pro-inflammatory phenotype switch manifests . Future research may focus on improving the bioconversion of D-galactose to D-tagatose .
生化学分析
Biochemical Properties
D-Galactose-4-d contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway . Defects in the genes encoding these proteins lead to the metabolic disorder galactosemia .
Cellular Effects
In a model of accelerated aging induced by administration of D-Galactose-4-d, age-related biochemical red blood cell (RBC) membrane changes were observed . These included a decrease in lipid unsaturation and the level of phospholipids, or an increase in acyl chain shortening .
Molecular Mechanism
D-Galactose-4-d undergoes enzymatic conversion into D-glucose for metabolism or polysaccharide storage . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, D-Galactose-4-d has been observed to induce significant changes in the secondary structure of the membrane proteins . Moreover, a significant decrease in the phosphorous level of blood plasma was specific for the D-Galactose-4-d model .
Metabolic Pathways
D-Galactose-4-d is involved in the Leloir pathway, a series of biochemical reactions that convert galactose to glucose . This pathway involves several enzymes and cofactors .
特性
IUPAC Name |
(3R,4S,5R,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-FDDJWOOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@H](OC([C@@H]([C@H]1O)O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
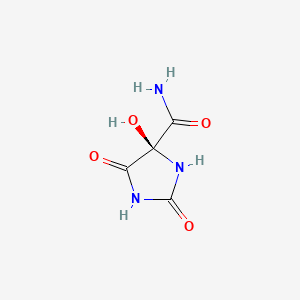

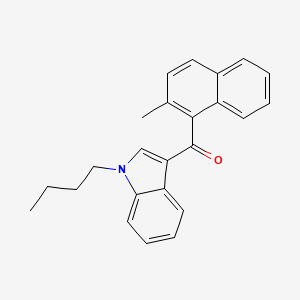
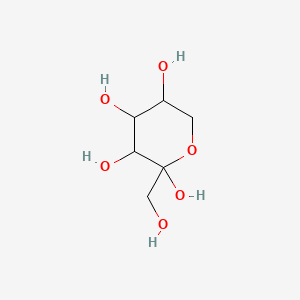
![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)

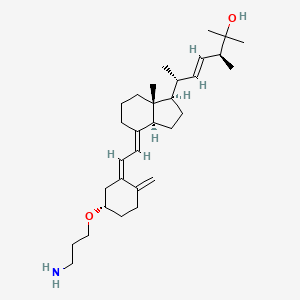
![Des[2-(2-thienylmethyl)] Eprosartan-2-carboxylic Acid-13C3](/img/structure/B583630.png)

